Cas no 339102-97-5 (Methyl 2-{[3-(4-chlorophenyl)quinolin-2-yl]sulfanyl}benzoate)
339102-97-5 structure
Product Name:Methyl 2-{[3-(4-chlorophenyl)quinolin-2-yl]sulfanyl}benzoate
N.o CAS:339102-97-5
MF:C23H16ClNO2S
MW:405.896643638611
CID:5745578
PubChem ID:3580489
Update Time:2025-05-23
Methyl 2-{[3-(4-chlorophenyl)quinolin-2-yl]sulfanyl}benzoate Propriedades químicas e físicas
Nomes e Identificadores
-
- Methyl 2-[3-(4-chlorophenyl)quinolin-2-yl]sulfanylbenzoate
- 8K-354S
- AKOS005102830
- methyl2-{[3-(4-chlorophenyl)quinolin-2-yl]sulfanyl}benzoate
- 339102-97-5
- Oprea1_111161
- methyl 2-{[3-(4-chlorophenyl)-2-quinolinyl]sulfanyl}benzenecarboxylate
- methyl 2-{[3-(4-chlorophenyl)quinolin-2-yl]sulfanyl}benzoate
- METHYL 2-([3-(4-CHLOROPHENYL)-2-QUINOLINYL]SULFANYL)BENZENECARBOXYLATE
- Benzoic acid, 2-[[3-(4-chlorophenyl)-2-quinolinyl]thio]-, methyl ester
- Methyl 2-{[3-(4-chlorophenyl)quinolin-2-yl]sulfanyl}benzoate
-
- Inchi: 1S/C23H16ClNO2S/c1-27-23(26)18-7-3-5-9-21(18)28-22-19(15-10-12-17(24)13-11-15)14-16-6-2-4-8-20(16)25-22/h2-14H,1H3
- Chave InChI: OBROUCWJTFINQW-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=CC=1)C1C(=NC2C=CC=CC=2C=1)SC1C=CC=CC=1C(=O)OC
Propriedades Computadas
- Massa Exacta: 405.0590276g/mol
- Massa monoisotópica: 405.0590276g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 0
- Contagem de aceitadores de ligações de hidrogénio: 4
- Contagem de Átomos Pesados: 28
- Contagem de Ligações Rotativas: 5
- Complexidade: 525
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- XLogP3: 6.7
- Superfície polar topológica: 64.5Ų
Propriedades Experimentais
- Densidade: 1.37±0.1 g/cm3(Predicted)
- Ponto de ebulição: 530.7±50.0 °C(Predicted)
- pka: 1.28±0.61(Predicted)
Methyl 2-{[3-(4-chlorophenyl)quinolin-2-yl]sulfanyl}benzoate Preçomais >>
| Categorias Relacionadas | No. | Product Name | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1652264-1mg |
Methyl 2-((3-(4-chlorophenyl)quinolin-2-yl)thio)benzoate |
339102-97-5 | 98% | 1mg |
¥464.00 | 2024-05-18 |
Methyl 2-{[3-(4-chlorophenyl)quinolin-2-yl]sulfanyl}benzoate Literatura Relacionada
-
Jonas Kind,Lukas Kaltschnee,Martin Leyendecker,Christina M. Thiele Chem. Commun., 2016,52, 12506-12509
-
Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
-
Yu Long,Bing Yuan,Jianrui Niu,Xin Tong,Jiantai Ma New J. Chem., 2015,39, 1179-1185
-
Xu Jie,Deng Xu,Weili Wei RSC Adv., 2019,9, 29149-29153
-
Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
339102-97-5 (Methyl 2-{[3-(4-chlorophenyl)quinolin-2-yl]sulfanyl}benzoate) Produtos relacionados
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 764724-30-3(Ethyl 2-amino-3-(1H-imidazol-5-yl)propanoate)
- 1805098-81-0(Ethyl 4-(fluoromethyl)-3-methoxy-2-(trifluoromethoxy)pyridine-5-acetate)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
Fornecedores recomendados
Jinan Hanyu Chemical Co.,Ltd.
Membro Ouro
CN Fornecedor
A granel
Jiangsu Kolod Food Ingredients Co.,ltd
Membro Ouro
CN Fornecedor
A granel
Shaanxi pure crystal photoelectric technology co. LTD
Membro Ouro
CN Fornecedor
Reagente
Shandong Jing Kun Chemical Co.,Ltd.
Membro Ouro
CN Fornecedor
A granel
钜澜化工科技(青岛)有限公司
Membro Ouro
CN Fornecedor
A granel